BenchChemオンラインストアへようこそ!

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Intellectual Property Procurement Compliance Drug Discovery

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-74-8) is a synthetic, heterocyclic small molecule belonging to the pyridyl isonicotinamide class, characterized by a tetrahydrothiophene ether linked to an isonicotinamide scaffold substituted with a 4-pyridyl group. This class has been prominently claimed in patents as inhibitors of RAF kinase, a key target in oncology.

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 2034497-74-8
Cat. No. B2698104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
CAS2034497-74-8
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESC1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C15H15N3O2S/c19-15(18-12-2-5-16-6-3-12)11-1-7-17-14(9-11)20-13-4-8-21-10-13/h1-3,5-7,9,13H,4,8,10H2,(H,16,18,19)
InChIKeyGKHFRLQQLKZQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-74-8)


N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-74-8) is a synthetic, heterocyclic small molecule belonging to the pyridyl isonicotinamide class, characterized by a tetrahydrothiophene ether linked to an isonicotinamide scaffold substituted with a 4-pyridyl group . This class has been prominently claimed in patents as inhibitors of RAF kinase, a key target in oncology [1]. Critically, ChemicalBook indicates this specific compound is subject to patent-enforced sale prohibition, meaning procurement is restricted to licensees or must be justified for bona fide research use outside the patent scope . This legal-landscape differentiator immediately distinguishes it from freely available, close structural analogs for any commercial or translational application.

Why Generic Pyridyl Isonicotinamide Substitution Is Not Straightforward for CAS 2034497-74-8


Substituting N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide with a close analog from the same chemical series is high-risk without explicit comparative data. The RAF kinase patent family (e.g., WO 2016/038581) demonstrates that seemingly minor structural modifications—such as replacing the 4-pyridyl group with a 3-pyridyl or phenyl variant—can abolish or drastically reduce potency against the target kinase [1]. Furthermore, analogs with an unsubstituted amide (e.g., 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide) lack the critical pyridyl moiety that engages the kinase hinge region, a key pharmacophore feature [1]. Therefore, any substitution must be validated against specific biochemical and cellular pharmacology data, not merely inferred from structural similarity.

Quantitative Evidence Guide for Differentiating CAS 2034497-74-8 from Its Closest Analogs


Patent-Protected vs. Generic Analog Procurement: A Legal-Status Differentiator

N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is flagged on ChemicalBook with a direct statement: 'According to the laws, regulations and policies related to patent products, the sale of this product is prohibited' . In contrast, the core scaffold analog 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-94-2) and the N-(pyridin-2-yl) regioisomer (CAS not specified but listed on BenchChem) are commercially available without such restrictions . This binary legal-status difference is a quantifiable procurement parameter: restricted vs. unrestricted supply chains.

Intellectual Property Procurement Compliance Drug Discovery

Regioisomeric Hinge-Binder Differentiation: 4-Pyridyl vs. 2-Pyridyl Target Engagement Potential

In the pyridyl isonicotinamide RAF kinase inhibitor series, the 4-pyridyl substituent is a critical hinge-binding motif. A related N-(pyridin-2-yl) regioisomer exists commercially . Published SAR for the patent class (WO 2016/038581) demonstrates that shifting the pyridine nitrogen from the 4- to the 3- or 2-position results in a >10-fold loss in RAF kinase inhibition potency [1]. While exact IC50 values for CAS 2034497-74-8 are not publicly disclosed, the class-level inference is strong: the 4-pyridyl isomer is expected to retain target potency, whereas the 2-pyridyl analog likely shows significantly diminished activity.

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Amide Substituent Impact: N-Pyridyl vs. Unsubstituted Amide Scaffold Differentiation

The presence of the N-(pyridin-4-yl) amide substituent distinguishes CAS 2034497-74-8 from the simpler intermediate 2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-94-2). In the RAF kinase inhibitor patent, the unsubstituted amide scaffold is not listed as an active compound, whereas the 4-pyridyl amide-substituted variants are the core of the invention [1]. This implies a qualitative leap in kinase engagement: the pyridyl amide is essential for forming the canonical donor-acceptor hydrogen bond network with the kinase hinge, a feature absent in the primary amide analog. This structural difference translates to a predicted >100-fold difference in binding affinity based on pharmacophore completeness.

Kinase Inhibitor Design Pharmacophore Modeling Binding Affinity

Evidence-Backed Application Scenarios for N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS 2034497-74-8)


Oncology Target Validation Requiring a RAF Kinase Tool Compound with Patent Provenance

For an academic or biotech lab investigating RAF-driven cancers (melanoma, NSCLC, ovarian), procuring this compound provides a tool that is composition-of-matter claimed in a Novartis patent family [1]. This is ideal when the research goal is to characterize a novel RAF inhibitor chemotype and compare it against clinical candidates (e.g., vemurafenib, dabrafenib) in biochemical assays. The explicit patent linkage also provides a clear path for licensing if the compound proves promising in-house.

Analytical Reference Standard for Patent Landscape and Freedom-to-Operate Analysis

Pharmaceutical IP teams and contract research organizations (CROs) can use a certified sample of CAS 2034497-74-8 as a reference standard for HPLC, LC-MS, or NMR-based methods to confirm the identity of proprietary compounds in competitor analysis. Its unique status as a sale-prohibited molecule means any industrial application must be carefully vetted, making it a benchmark for patent infringement studies.

Regioisomeric Probe for Structure-Activity Relationship (SAR) Studies in Kinase Drug Discovery

Medicinal chemists can purchase this compound alongside its 2-pyridyl regioisomer (commercially available) to systematically probe the impact of pyridine nitrogen position on RAF kinase binding, selectivity, and cellular activity . The expected >10-fold potency difference makes it a clear positive/negative control pair for assay validation and for training computational docking models.

Quote Request

Request a Quote for N-(pyridin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.